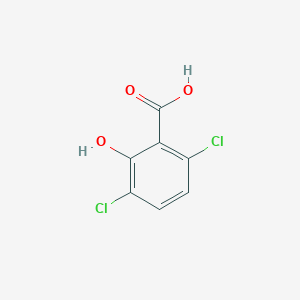

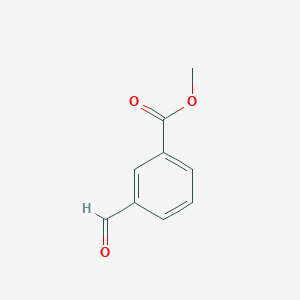

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde

Übersicht

Beschreibung

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound that is part of the chromenopyridine family . Chromenopyridines are nitrogen-containing heterocyclic compounds that are present in a broad range of natural products and synthetic organic molecules with various biological activities . They have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

Synthesis Analysis

The synthesis of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde involves a concise, efficient one-pot process . This process includes a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Chemical Reactions Analysis

The chemical reactions involving 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde have been studied in the presence of pentacarbonyliron and HMPA in benzene and toluene . The probable mechanism of these transformations was proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde include a molecular weight of 219.150, a density of 1.6±0.1 g/cm3, and a boiling point of 396.7±42.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

-

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

- Application Summary : This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives, which have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

- Method : A three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is used .

- Results : This method involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

-

Enantioselective Synthesis of 4H-Chromene Derivatives

- Application Summary : 4-oxo-4H-chromene-3-carbaldehyde is used in the enantioselective synthesis of 4H-chromene derivatives, which are important in the development of various pharmaceuticals .

- Method : The reaction of β-ketoesters with ortho-quinone methides (o-QMs) is catalyzed by a Ni(II)–bis(oxazoline) complex and subsequent p-TSOH, which results in 4H-chromenes in good yields and up to 95% ee .

- Results : This one-pot, three-step sequence of enantioselective Michael addition, intramolecular ketalization, and dehydration was accomplished .

-

Transformations of 4-oxo-4H-chromene-3-carbaldehyde

- Application Summary : This compound undergoes transformations in the presence of pentacarbonyliron and HMPA in benzene and toluene .

- Method : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

- Application Summary : This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives, which have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

- Method : A three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is used .

- Results : This method involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

-

Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

- Application Summary : This compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives .

- Method : The reaction is achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

-

Unusual Titanium-Induced McMurry Coupling of 4-oxo-4H-chromene-2-Carbaldehydes

-

Synthesis of Functionalized Chromeno[4,3-b]pyridine Derivatives

- Application Summary : This compound is used in the synthesis of functionalized chromeno[4,3-b]pyridine derivatives, which have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .

- Method : A three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) is used .

- Results : This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .

-

Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

- Application Summary : This compound is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives .

- Method : The reaction is achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

- Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

-

Unusual Titanium-Induced McMurry Coupling of 4-oxo-4H-chromene-2-Carbaldehydes

Eigenschaften

IUPAC Name |

8-nitro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTHIVFXYVXJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-4-oxo-4H-chromene-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)